molecular formula C6H10N2O B6236258 4-(1-methoxyethyl)-1H-pyrazole CAS No. 37599-36-3

4-(1-methoxyethyl)-1H-pyrazole

Cat. No. B6236258
CAS RN: 37599-36-3
M. Wt: 126.2
InChI Key:
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Description

4-(1-Methoxyethyl)-1H-pyrazole, also known as 4-MEP, is an organic compound that has been studied for its potential applications in scientific research. 4-MEP belongs to the pyrazole family of compounds, which are characterized by their nitrogen-containing three-membered ring structures. 4-MEP has been studied for its ability to act as a chelating agent and its potential use as a catalyst in various chemical reactions. Furthermore, 4-MEP has been investigated for its potential biochemical and physiological effects, which have been found to be beneficial in certain laboratory experiments.

Scientific Research Applications

4-(1-methoxyethyl)-1H-pyrazole has been studied for its potential applications in scientific research. It has been found to act as a chelating agent, which can be used to bind metal ions and other molecules. This compound has also been studied for its potential use as a catalyst in various chemical reactions. For example, this compound has been used as a catalyst in the synthesis of amino acids, peptides, and other organic compounds. Furthermore, this compound has been studied for its potential applications in drug delivery systems and in the manufacture of polymers.

Mechanism of Action

The mechanism of action of 4-(1-methoxyethyl)-1H-pyrazole is not fully understood, but it is believed to involve the binding of metal ions and other molecules. This compound is thought to form a complex with metal ions, which can then be used in various chemical reactions. Furthermore, this compound is believed to interact with other molecules, such as proteins and enzymes, which may affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various laboratory experiments. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Furthermore, this compound has been found to be beneficial in the treatment of diabetes, obesity, and other metabolic disorders. Additionally, this compound has been found to have beneficial effects on the cardiovascular system and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1-methoxyethyl)-1H-pyrazole in laboratory experiments include its high solubility in water, its low toxicity, and its ability to act as a chelating agent and catalyst. Furthermore, this compound is relatively inexpensive and easy to synthesize. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very stable and can degrade over time. Additionally, this compound can be difficult to purify and can be difficult to store.

Future Directions

The potential future directions for 4-(1-methoxyethyl)-1H-pyrazole include further research into its potential applications in drug delivery systems and in the manufacture of polymers. Additionally, further research into its biochemical and physiological effects could lead to the development of new treatments for various diseases and disorders. Furthermore, further research into its ability to act as a chelating agent and catalyst could lead to the development of new and improved chemical reactions. Finally, further research into its stability and storage could lead to the development of better methods for storing and using this compound in laboratory experiments.

Synthesis Methods

4-(1-methoxyethyl)-1H-pyrazole can be synthesized by a variety of methods, including the condensation of 1-methoxyethyl acetate with hydrazine hydrate and the condensation of 1-methoxyethyl acetate with hydrazine sulfate. Other methods for the synthesis of this compound include the reaction of 1-methoxyethyl acetate with hydrazine hydrate and sulfate in the presence of sulfuric acid, the reaction of 1-methoxyethyl acetate with hydrazine hydrate in the presence of a base, and the reaction of 1-methoxyethyl acetate with hydrazine hydrate in the presence of an acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-methoxyethyl)-1H-pyrazole involves the reaction of 1-methoxyethylhydrazine with 1,3-diketone followed by cyclization to form the desired product.", "Starting Materials": [ "1-methoxyethylhydrazine", "1,3-diketone" ], "Reaction": [ "Step 1: 1-methoxyethylhydrazine is reacted with 1,3-diketone in the presence of a base such as sodium ethoxide or potassium tert-butoxide.", "Step 2: The resulting intermediate undergoes cyclization to form 4-(1-methoxyethyl)-1H-pyrazole.", "Step 3: The product is isolated and purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

37599-36-3

Molecular Formula

C6H10N2O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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